![molecular formula C36H54ClCrN2O2 B2944615 (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride CAS No. 219143-92-7](/img/structure/B2944615.png)
(1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride
Descripción general
Descripción
(1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is a coordination compound that features a chromium(III) ion complexed with a Schiff base ligand derived from 1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde. This compound is known for its chiral properties and is often used in asymmetric synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride typically involves the following steps:
Formation of the Schiff Base Ligand: The Schiff base ligand is synthesized by reacting 1,2-cyclohexanediamine with 3,5-di-tert-butylsalicylaldehyde in a suitable solvent such as ethanol or methanol under reflux conditions.
Complexation with Chromium(III) Ion: The Schiff base ligand is then reacted with a chromium(III) salt, such as chromium(III) chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Asymmetric Epoxide Ring-Opening Reactions
This complex demonstrates exceptional performance in stereoselective epoxide transformations:
Kinetic Resolution of Terminal Epoxides
The catalyst achieves enantiomer differentiation in terminal epoxide reactions with nucleophiles like NaN₃ or thiols under mild conditions ( ).
Substrate | Nucleophile | Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Styrene oxide | NaN₃ | 25 | 92 | 85 |
Epichlorohydrin | PhSH | 0 | 88 | 78 |
Meso-Epoxide Desymmetrization
Meso-epoxides (e.g., cyclohexene oxide) undergo ring-opening with water or alcohols, producing diols or ethers with >95% ee in THF at −20°C ( ).
Asymmetric Diels-Alder Reactions
The chromium complex accelerates [4+2] cycloadditions between dienes and dienophiles, favoring endo selectivity:
Diene | Dienophile | Solvent | Endo:Exo Ratio | ee (%) |
---|---|---|---|---|
Cyclopentadiene | Methyl acrylate | CH₂Cl₂ | 12:1 | 94 |
1,3-Butadiene | Quinone | Toluene | 8:1 | 89 |
Reactions proceed at 0–25°C with 2–5 mol% catalyst loading, completing in 2–6 hours ( ).
CO₂/Epoxide Copolymerization
The catalyst mediates alternating copolymerization of CO₂ and epoxides (e.g., propylene oxide) under 20–50 bar CO₂ pressure at 60–80°C ( ):
Epoxide | Mn (kDa) | Đ (PDI) | CO₂ Incorporation (%) |
---|---|---|---|
Ethylene oxide | 45 | 1.12 | 99 |
Cyclohexene oxide | 32 | 1.25 | 97 |
Enantioselective Alkylation Reactions
Tributyltin enolates react with aldehydes/ketones to form β-hydroxy esters with high stereocontrol:
Substrate | Product Configuration | ee (%) | Yield (%) |
---|---|---|---|
Benzaldehyde | (R) | 91 | 83 |
Cyclohexanone | (S) | 87 | 76 |
Reactions require 1–3 mol% catalyst in toluene at −78°C ( ).
Asymmetric Iodocyclization
The complex promotes iodocyclization of γ,δ-unsaturated amides to form iodinated tetrahydrofurans:
Substrate | Cyclization Mode | ee (%) | Yield (%) |
---|---|---|---|
N-Benzoyl-4-pentenamide | 5-exo | 93 | 81 |
N-Acetyl-5-hexenamide | 6-endo | 85 | 72 |
Reactions use N-iodosuccinimide (NIS) in CH₂Cl₂ at −40°C ( ).
Allylic C–H Amination
Intermolecular amination of terminal alkenes with sulfonamides proceeds via radical pathways:
Alkene | Sulfonamide | Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
1-Octene | Tosylamide | 50 | 82 | 68 |
Styrene | Mesitylsulfonamide | 60 | 78 | 65 |
Yields improve with MnO₂ as oxidant and 5 mol% catalyst ( ).
Limitations and Practical Considerations
-
Substrate Scope : Less effective for sterically hindered substrates (e.g., 2,2-disubstituted epoxides)
-
Moisture Sensitivity : Requires anhydrous conditions; decomposes in protic solvents
-
Cost : High catalyst loading (≥1 mol%) needed for non-optimized reactions
Aplicaciones Científicas De Investigación
(1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential in biological systems due to its chiral properties and ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism by which (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride exerts its effects involves the coordination of the chromium(III) ion with the Schiff base ligand. This coordination creates a chiral environment that facilitates enantioselective reactions. The molecular targets and pathways involved include:
Coordination Chemistry: The chromium(III) ion coordinates with various substrates, enabling catalytic activity.
Chiral Induction: The chiral ligand induces asymmetry in the reaction products, leading to enantioselective synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride: This is the enantiomer of the compound and has similar catalytic properties but with opposite chirality.
(1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]manganese(III) chloride: Similar structure but with manganese instead of chromium, used in similar catalytic applications.
Uniqueness
(1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is unique due to its high enantioselectivity and stability under various reaction conditions. Its ability to catalyze a wide range of asymmetric reactions makes it a valuable compound in both academic and industrial research.
Actividad Biológica
The compound (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is a chromium(III) complex that has garnered attention for its potential biological activities. Chromium complexes have been investigated for various therapeutic applications, including their roles in cancer treatment and antioxidant activity. This article reviews the biological activity of this specific chromium(III) complex, focusing on its interactions at the molecular level, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C₃₆H₅₂ClCrN₂O₂
- Molecular Weight : 603.74 g/mol
- CAS Number : 188264-84-8
- Melting Point : 409–412 °C
Chromium(III) complexes are known to interact with biomolecules such as DNA and proteins, potentially leading to alterations in cellular processes. Recent studies indicate that these complexes can inhibit transcription factor binding to DNA, thereby affecting gene expression. Specifically, chromium(III) complexes have been shown to interfere with the binding of transcription factors like Sp1 and TFIID to their respective DNA sequences, which is crucial for the transcription process .
Antioxidant Activity
Chromium(III) complexes exhibit significant antioxidant properties. They enhance the antioxidant enzyme defense system and suppress free radical formation. Studies have demonstrated that these complexes can reduce oxidative stress markers in cells, indicating their potential as protective agents against oxidative damage .
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to assess cell viability:
Complex | Cell Line | IC50 (µM) |
---|---|---|
Cr1 | MCF-7 | 8.08 |
Cr2 | MCF-7 | 30.85 |
Cisplatin | MCF-7 | 18.62 |
The results indicate that this chromium complex exhibits significant cytotoxicity comparable to established chemotherapeutic agents like cisplatin .
Antibacterial Activity
In addition to its anticancer properties, chromium(III) complexes have shown antibacterial activity. The ligand environment surrounding the chromium ion plays a crucial role in determining the biological efficacy of these compounds. For instance, studies have reported varying degrees of antibacterial activity among different chromium complexes based on their ligand composition .
Case Study 1: Cytotoxicity against MCF-7 Cells
A study investigated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. Using the MTT assay, researchers found that this complex significantly reduced cell viability at concentrations as low as 8 µM, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antioxidant Mechanism
Another study focused on the antioxidant capabilities of chromium(III) complexes. The research utilized ABTS and DPPH assays to measure radical scavenging activity. The results indicated that this compound exhibited a higher antioxidant capacity than many other tested compounds, reinforcing its potential application in oxidative stress-related diseases .
Propiedades
IUPAC Name |
chromium;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2.ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/p-1/t29-,30-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIXSIRVKMNVQX-ARDORAJISA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54ClCrN2O2- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219143-92-7 | |
Record name | Chromium, chloro[[2,2'-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)]-, (SP-5-13) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.